Senampeline D
CAS No.: 62787-01-3
Cat. No.: VC3846060
Molecular Formula: C25H31NO8
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62787-01-3 |
---|---|
Molecular Formula | C25H31NO8 |
Molecular Weight | 473.5 g/mol |
IUPAC Name | [(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate |
Standard InChI | InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1 |
Standard InChI Key | DYLUSUNCJYDAKT-PCIXYTJNSA-N |
Isomeric SMILES | C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C |
SMILES | CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C |
Canonical SMILES | CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C |
Introduction
Chemical Characterization of Senampeline D
Molecular Structure and Formula
Senampeline D is classified as a pyrrolizidine alkaloid derivative with the systematic IUPAC name [(Z)-2-[[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methoxycarbonyl]but-2-enyl] (E)-2-methylbut-2-enoate . Its molecular formula, C₂₅H₃₁NO₈, reflects a combination of esterified carboxylic acid groups and unsaturated hydrocarbon chains, contributing to its lipophilic nature . The compound’s stereochemistry, particularly the (5S,7R) configuration and E/Z isomerism in the acyloxy groups, plays a critical role in its three-dimensional conformation and potential interactions with biological targets .
Physicochemical Properties
Senampeline D’s physicochemical profile is defined by its solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), with limited aqueous solubility . Storage recommendations specify maintaining the compound at -20°C to prevent degradation, underscoring its sensitivity to thermal and hydrolytic conditions . Key properties are summarized in Table 1.
Table 1. Physicochemical Properties of Senampeline D
Property | Value | Source |
---|---|---|
Molecular Weight | 473.52 g/mol | |
Solubility | Chloroform, DMSO, Acetone | |
Storage Temperature | -20°C | |
Purity | >95% (HPLC-DAD) |
Spectral Data and Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in verifying Senampeline D’s structure. Proton NMR spectra confirm the presence of acetyloxy (δ 2.1–2.3 ppm) and α,β-unsaturated ester groups (δ 5.8–6.3 ppm), while high-resolution mass spectrometry aligns with the theoretical molecular weight of 473.52 g/mol . The compound’s isomeric SMILES string, CC=C(C)C(=O)OC1CC(N2C1=C(C=C2)COC(=O)C(=CC)COC(=O)C=C(C)C)OC(=O)C, provides a precise representation of its stereochemical arrangement .
Synthesis and Stability
Synthetic Pathways
Research Applications and Biological Relevance
Current Uses in Life Sciences
Comparative Analysis with Related Compounds
Senampeline A and Structural Analogues
Senampeline A (C₂₅H₃₁NO₈), a structural isomer of Senampeline D, shares identical molecular weight and functional groups but differs in acyloxy substitution patterns. Comparative data (Table 2) highlight these distinctions, which may influence bioavailability and target selectivity.
Table 2. Comparative Properties of Senampeline D and A
Property | Senampeline D | Senampeline A |
---|---|---|
Acyloxy Substituents | (E)-2-methylbut-2-enoyl | (E)-3-methylbut-2-enoyl |
Melting Point | Not reported | Not reported |
CAS Number | 62787-01-3 | 62841-11-6 |
Functional Differences and Similarities
Challenges and Future Directions
Gaps in Current Knowledge
Critical unknowns include Senampeline D’s pharmacokinetic parameters, metabolic pathways, and ecotoxicological impact . The lack of in vitro or in vivo bioactivity data hampers its transition from a research chemical to a therapeutic candidate.
Proposed Research Initiatives
Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume